Incensole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

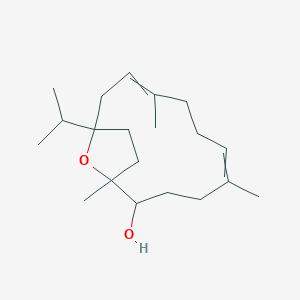

Incensole is a diterpene alcohol and a significant component of frankincense, which is derived from the resin of Boswellia trees . It is known for its medicinal properties and has been used historically in religious and cultural ceremonies . The compound has a chemical formula of C20H34O2 and a molar mass of 306.49 g/mol .

Aplicaciones Científicas De Investigación

Incensole has a wide range of scientific research applications. In chemistry, it is used as a biomarker to identify trade routes and distinguish the identity of frankincense from other resins . In biology and medicine, this compound and its derivatives have shown potential as anti-inflammatory, neuroprotective, and anti-depressive agents . They have also been studied for their potential use in treating cancer and other inflammatory conditions . In the industry, this compound is used in the production of incense and other aromatic products .

Mecanismo De Acción

The mechanism of action of incensole involves its interaction with molecular targets such as the transient receptor potential (TRP)V3 channel . This compound acetate, a derivative of this compound, has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a protein complex involved in inflammatory responses . This inhibition leads to anti-inflammatory effects and neuroprotective properties .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Incensole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with brain-derived neurotrophic factor (BDNF), glial fibrillary acidic protein (GFAP), and cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . These interactions are primarily anti-inflammatory and neuroprotective, reducing oxidative stress and promoting neuronal health.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to reduce inflammation and oxidative stress, thereby protecting against neurodegenerative conditions . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances the expression of BDNF, which is crucial for neuronal survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation . Additionally, this compound activates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative damage . These actions collectively contribute to its neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable, with its anti-inflammatory and neuroprotective effects persisting over extended periods . Long-term studies have shown that this compound can maintain its efficacy in reducing oxidative stress and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and neuroprotective effects without any adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for optimizing the therapeutic use of this compound and predicting its pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For instance, this compound has been shown to accumulate in the brain, where it exerts its neuroprotective effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In neuronal cells, this compound localizes to the mitochondria and endoplasmic reticulum, where it helps mitigate oxidative stress and maintain cellular homeostasis .

Métodos De Preparación

Incensole can be synthetically prepared from cembrene, a terpenoid, and cembrenol (serratol), its biological precursor . The synthetic route involves the conversion of cembrene to this compound through a series of chemical reactions . Industrial production methods often involve the extraction of this compound from Boswellia resin, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Incensole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include this compound acetate, which is an ester derivative of this compound .

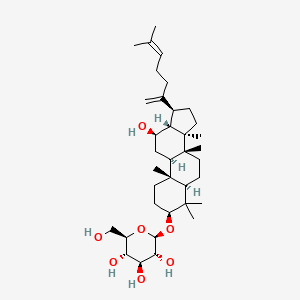

Comparación Con Compuestos Similares

Incensole is unique compared to other similar compounds due to its specific molecular structure and biological activities . Similar compounds include boswellic acids, which are also derived from Boswellia resin and have anti-inflammatory properties . this compound and its derivatives have shown additional neuroprotective and anti-depressive effects, making them distinct in their therapeutic potential .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Incensole involves several steps of organic synthesis.", "Starting Materials": [ "β-Caryophyllene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroform", "Methanesulfonic acid", "Sodium methoxide" ], "Reaction": [ "β-Caryophyllene is converted to caryophyllene oxide using sodium borohydride as a reducing agent.", "Caryophyllene oxide is then treated with hydrochloric acid to yield incensole.", "To purify incensole, it is dissolved in methanol and treated with sodium hydroxide.", "The resulting solution is then acidified with hydrochloric acid to precipitate the incensole.", "To obtain a higher yield of incensole, an alternative method involves the use of acetic anhydride and pyridine to convert β-caryophyllene to caryophyllene acetate.", "Caryophyllene acetate is then treated with chloroform and methanesulfonic acid to yield incensole.", "Alternatively, β-caryophyllene can also be converted to incensole using sodium methoxide as a catalyst." ] } | |

Número CAS |

22419-74-5 |

Fórmula molecular |

C20H34O2 |

Peso molecular |

306.5 g/mol |

Nombre IUPAC |

(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |

InChI |

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+/t18-,19+,20+/m0/s1 |

Clave InChI |

SSBZLMMXFQMHDP-REDNKFHQSA-N |

SMILES isomérico |

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)O)C)C(C)C)/C |

SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |

SMILES canónico |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)